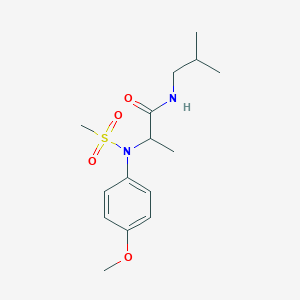
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPA and is widely used in the synthesis of different organic compounds.
作用機序
The mechanism of action of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is not well understood. However, it is believed to act on specific receptors in the brain, including the dopamine receptor and the serotonin receptor. The compound has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide have been studied extensively. The compound has been shown to have a wide range of effects on the central nervous system, including changes in mood, cognition, and behavior. It has also been shown to have effects on the cardiovascular system, including changes in blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of using 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal starting material for the synthesis of different organic compounds. However, one of the main limitations of using this compound is its potential toxicity. The compound has been shown to have toxic effects on cells and tissues, and its use in lab experiments should be carefully monitored.
将来の方向性
There are several future directions for the study of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One of the main areas of research is the development of new drugs for the treatment of various diseases. The compound has shown potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and further research is needed to explore its therapeutic potential. Another area of research is the study of the compound's mechanism of action. Further studies are needed to understand how the compound modulates the activity of specific receptors in the brain. Finally, there is a need for further studies to explore the potential toxicity of the compound and its effects on cells and tissues.
合成法
The synthesis of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide can be achieved through different methods, including the reaction between 2-bromoanisole and N-(1-methyl-4-piperidinyl)acetamide in the presence of a base. The reaction can be carried out in various solvents such as acetonitrile, dimethylformamide, and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained through filtration and purification.
科学的研究の応用
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been widely used in scientific research due to its potential applications in various fields. The compound has been used as a starting material for the synthesis of different organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-17-8-6-11(7-9-17)16-14(18)10-19-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDHYJFVZIILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)

![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)



![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)
![3-[(4-chlorobenzyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5131662.png)
![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)
![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)
![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)